1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Chemical Reactions Analysis
1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can form new carbon–carbon bonds.
Scientific Research Applications
1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities by interacting with enzymes, receptors, and other biological molecules. For example, some piperidine compounds inhibit tubulin polymerization, leading to antiproliferative effects .
Comparison with Similar Compounds
1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide: This compound lacks the acetyl group present in this compound.
Evodiamine: Another piperidine alkaloid with potential anticancer activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-3-5-13(15-10)16-14(19)12-6-8-17(9-7-12)11(2)18/h3-5,12H,6-9H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYFKHWOXOBKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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